2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Description

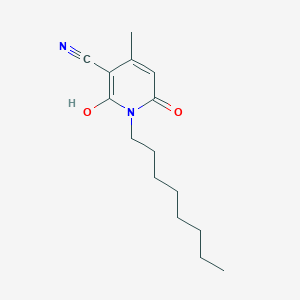

2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a substituted dihydropyridine derivative characterized by a hydroxyl group at position 2, a methyl group at position 4, an octyl chain at position 1, and a cyano group at position 3. The compound belongs to a class of nitrogen-containing heterocycles with significant pharmacological and material science applications. Its structure features a conjugated system stabilized by the keto-enol tautomerism of the 6-oxo group and the hydroxyl group at position 2, which may influence its reactivity and biological activity .

Properties

CAS No. |

55621-53-9 |

|---|---|

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

2-hydroxy-4-methyl-1-octyl-6-oxopyridine-3-carbonitrile |

InChI |

InChI=1S/C15H22N2O2/c1-3-4-5-6-7-8-9-17-14(18)10-12(2)13(11-16)15(17)19/h10,19H,3-9H2,1-2H3 |

InChI Key |

GLPQEOYSCRFXKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C(=O)C=C(C(=C1O)C#N)C |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Approach

One common route to prepare 1,6-dihydropyridine-3-carbonitrile derivatives involves condensation of aldehydes, ketones, and cyanoacetates under catalytic conditions.

- A typical procedure includes reacting substituted aldehydes (e.g., 4-chlorobenzaldehyde) with ketones (e.g., 1-(naphthalen-1-yl)ethanone) and ethyl cyanoacetate in ethanol.

- Catalysts such as ammonium acetate and piperidine are used at ambient temperature to facilitate the condensation and cyclization forming the pyridine ring system.

- The resulting nicotinonitriles are confirmed by spectral methods: IR spectra show characteristic NH stretching (~3142–3154 cm⁻¹), cyano group stretching (~2219–2220 cm⁻¹), and carbonyl stretching (~1649–1655 cm⁻¹).

- NMR spectroscopy confirms the presence of NH and keto groups (e.g., ¹H NMR signals at ~12.9–13.1 ppm for NH, disappearing upon D₂O exchange; ¹³C NMR signals at ~161.7 ppm for C=O).

This method can be adapted to introduce various substituents, including alkyl groups at nitrogen via subsequent alkylation steps.

N-Alkylation with Octylamine

- Reaction of 2-chloropyridine derivatives with n-octylamine as a mononucleophilic reagent allows substitution at the nitrogen atom.

- This reaction typically involves refluxing the chloropyridine derivative with n-octylamine, leading to the formation of 1-octyl-substituted dihydropyridine derivatives.

- This step is critical for introducing the octyl group at position 1.

Hydrothermal Synthesis for 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid Intermediates

- Hydrothermal methods involve sealed reaction vessels (e.g., 25 mL jacketed hydrothermal reactors) where 2-chloro-substituted pyridines react with water at elevated temperatures (100–180°C) for extended periods (24–72 hours).

- This method yields 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals with high purity, low internal defects, and good stability.

- The process is environmentally friendly, using water as a solvent, and achieves yields above 80%.

- Such intermediates can be further functionalized to introduce cyano and alkyl groups.

Base-Catalyzed Hydrolysis and Subsequent Functionalization

- Treatment of dihydropyridine carbonitriles with strong bases such as sodium hydroxide at elevated temperatures (e.g., 145°C) in autoclaves can hydrolyze nitrile groups to carboxylic acids or amides.

- This step can be controlled to maintain keto and hydroxy functionalities intact.

- After neutralization with acids (e.g., hydrochloric acid), the product is isolated by filtration.

- This method provides a pathway to modify the cyano group, potentially useful for preparing the target compound or its precursors.

Summary Table of Key Preparation Steps and Conditions

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Key bands include NH stretching (~3140 cm⁻¹), cyano group (~2220 cm⁻¹), and carbonyl (~1650 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): ¹H NMR signals for NH protons (~12.9 ppm), methyl groups (~2.3–2.5 ppm), and aromatic protons; ¹³C NMR signals for carbonyl carbons (~160–162 ppm).

- Mass Spectrometry (MS): Molecular ion peaks consistent with substituted dihydropyridine structures.

- Elemental Analysis: Confirms molecular formula and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reduction: Formation of 6-hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-amine.

Substitution: Formation of various substituted pyridone derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings

Biological Activity: The phenylfuran-substituted analog (compound 8 in ) demonstrates potent NEK6 inhibition (low μM IC₅₀) and antiproliferative effects against cancer cell lines. This highlights the importance of aromatic substituents at position 5 for kinase targeting.

Crystallographic and Stability Features :

- The 1-propyl-4-phenyl analog (C₁₅H₁₄N₂O) forms a planar dihydropyridine ring with intermolecular hydrogen bonds (N–H⋯O and C–H⋯O), contributing to its crystalline stability .

- Bromophenyl-substituted derivatives (e.g., ) exhibit 3D network stabilization via C–Br⋯π interactions, a feature absent in alkyl-substituted analogs like the target compound.

Synthetic Routes: Dihydropyridine-3-carbonitriles are typically synthesized via cyclocondensation of β-ketoanilides with malononitrile (e.g., ). The octyl substituent in the target compound likely requires tailored alkylation steps, contrasting with the direct aryl substitution in ’s bromophenyl derivative.

Physicochemical Properties :

- The octyl chain increases molecular weight (C₁₅H₂₃N₂O₂ vs. C₁₁H₁₄N₂O₂ for the butyl analog) and logP, suggesting improved lipid solubility but reduced aqueous solubility. This trade-off must be optimized for drug development .

Contradictions and Limitations

- and emphasize the role of aromatic substituents in biological activity and crystallinity, whereas alkyl chains (e.g., octyl, butyl) are underexplored in pharmacological contexts.

- Safety data for the target compound are unavailable, unlike its butyl analog, which has documented handling precautions (e.g., avoid inhalation; ).

Biological Activity

2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₉N₂O₂

- Molecular Weight : 262.35 g/mol

- LogP (XLogP3) : 3.6, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

- In Vitro Studies : The compound was tested against various bacterial strains, demonstrating significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating the effectiveness of the compound in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications:

- Mechanism of Action : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses. This activity was assessed through various assays measuring cytokine levels in cell cultures treated with the compound .

Study 1: Antibacterial Efficacy

A recent study focused on synthesizing derivatives of dihydropyridine compounds, including this compound. The study utilized both qualitative and quantitative analyses to evaluate the antibacterial properties against clinically relevant strains. The findings confirmed that modifications to the dihydropyridine scaffold significantly enhanced antibacterial potency .

Study 2: Cytokine Modulation

Another investigation explored the anti-inflammatory potential of the compound in a murine model. The study revealed that treatment with the compound led to a marked reduction in levels of TNF-alpha and IL-6, key mediators in inflammatory processes. These results highlight its potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using formaldehyde (HCHO) and organic solvents like ethanol or acetonitrile. A key step involves alkylation at the N1 position (e.g., introducing the octyl group) under reflux conditions. Similar protocols for dihydropyridine derivatives recommend optimizing reaction time (12–24 hours) and temperature (60–80°C) to improve yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- 1H-NMR : Confirm substitution patterns (e.g., hydroxy, methyl, and octyl groups) using chemical shifts and splitting patterns. For example, the hydroxy proton typically appears as a broad singlet (δ 10–12 ppm), while aromatic protons resonate around δ 6–8 ppm .

- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

- Storage : Keep in a cool, dry place (<25°C) away from ignition sources. Use inert gas (N₂/Ar) for moisture-sensitive samples .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders via fume hood use .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often arise from solvent polarity, catalyst choice (e.g., piperidine vs. DMAP), and alkylation efficiency. For example, polar aprotic solvents (e.g., DMF) may improve octyl group incorporation but risk side reactions. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. Comparative studies of routes from dihydropyridine intermediates (e.g., vs. 5) suggest that stepwise alkylation reduces byproducts .

Q. What methodologies assess its potential as a fluorescent probe for nucleolus imaging?

- Methodological Answer :

- Fluorescence Assays : Test excitation/emission profiles (e.g., λ_ex = 350–400 nm, λ_em = 450–500 nm) in buffer solutions. Compare quantum yields with commercial probes (e.g., DAPI).

- Cell Staining : Incubate live/fixed mammalian cells (HeLa, HEK293) with the compound (1–10 µM) and image via confocal microscopy. Validate nucleolar specificity using co-staining with RNA-selective dyes (e.g., SYTO RNASelect) .

Q. How can computational models predict its ADMET properties?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to cytochrome P450 enzymes or plasma proteins. For example, the nitrile group may interact with catalytic residues in CYP3A4, affecting metabolism .

- In Silico ADMET : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability. The octyl chain likely increases logP, suggesting potential hepatic accumulation.

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for dihydropyridine-carbonitrile derivatives?

- Methodological Answer : Stability discrepancies arise from substituent effects. For example, electron-withdrawing groups (e.g., -CN) enhance ring stability, while bulky alkyl chains (e.g., octyl) may induce steric strain. Accelerated stability testing (40°C/75% RH for 4 weeks) under varying pH (3–9) can identify degradation pathways (e.g., hydrolysis of the nitrile group). HPLC-MS analysis of degraded samples is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.